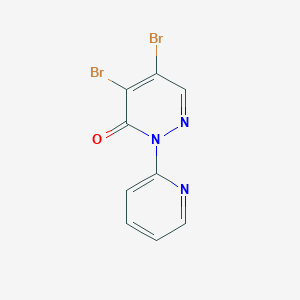

4,5-Dibromo-2-(pyridin-2-YL)pyridazin-3(2H)-one

Description

4,5-Dibromo-2-(pyridin-2-yl)pyridazin-3(2H)-one (CAS: 78389-19-2) is a brominated pyridazinone derivative with a pyridin-2-yl substituent at the 2-position. Pyridazinones are heterocyclic compounds known for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties . While specific data on its physical properties (e.g., melting point) are unavailable, structurally similar compounds, such as 4,5-dibromo-2-phenylpyridazin-3(2H)-one, exhibit melting points of 180–185°C and solubility in organic solvents .

Properties

IUPAC Name |

4,5-dibromo-2-pyridin-2-ylpyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N3O/c10-6-5-13-14(9(15)8(6)11)7-3-1-2-4-12-7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLNPINWRCADPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C(=O)C(=C(C=N2)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586272 | |

| Record name | 4,5-Dibromo-2-(pyridin-2-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78389-21-6 | |

| Record name | 4,5-Dibromo-2-(pyridin-2-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-2-(pyridin-2-YL)pyridazin-3(2H)-one typically involves the bromination of 2-(pyridin-2-YL)pyridazin-3(2H)-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-2-(pyridin-2-YL)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyridazinones depending on the nucleophile used.

Oxidation Reactions: Products include oxidized derivatives with different functional groups.

Reduction Reactions: Products include reduced derivatives with varying degrees of hydrogenation.

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds similar to 4,5-Dibromo-2-(pyridin-2-YL)pyridazin-3(2H)-one exhibit significant antitumor properties. Studies have shown that pyridazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that pyridazine derivatives effectively inhibited the growth of human cancer cell lines, suggesting that this compound could be further explored for developing anticancer agents .

Antimicrobial Properties

The compound's structure allows it to interact with biological targets effectively. Preliminary studies have indicated its potential as an antimicrobial agent. In vitro tests have shown promising results against various bacterial strains, suggesting that it could be developed into a therapeutic agent for treating infections .

Pesticidal Activity

This compound has been evaluated for its pesticidal properties. Its bromine substituents enhance its biological activity against pests. Research indicates that similar pyridazine derivatives can act as effective insecticides and fungicides, providing a basis for further exploration of this compound in agricultural applications .

Polymer Chemistry

In materials science, the compound's unique structure can be utilized in the synthesis of new polymers. Its reactivity allows it to serve as a building block for creating advanced materials with tailored properties. For example, incorporating such compounds into polymer matrices can enhance thermal stability and mechanical strength .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-(pyridin-2-YL)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Molecular Properties

The table below compares key features of 4,5-Dibromo-2-(pyridin-2-yl)pyridazin-3(2H)-one with analogous pyridazinones:

*Inferred based on structural analogs.

Key Observations:

- Aromatic Substituents : The pyridin-2-yl group introduces a nitrogen atom into the aromatic ring, which may improve solubility in polar solvents compared to phenyl-substituted analogs .

- Functional Group Impact: Hydroxymethyl or amino groups (e.g., 51355-97-6, 867130-83-4) significantly increase polarity, altering solubility and interaction with biological targets .

Biological Activity

4,5-Dibromo-2-(pyridin-2-YL)pyridazin-3(2H)-one (CAS Number: 78389-21-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₉H₅Br₂N₃O

- Molecular Weight : 330.96 g/mol

- LogP : 2.15 (indicating moderate lipophilicity)

Biological Activity Overview

Recent studies indicate that this compound exhibits various biological activities, including:

- Antitumor Activity : The compound has shown potential in inhibiting the proliferation of cancer cell lines.

- Enzyme Inhibition : It acts as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases such as Alzheimer's disease.

- Antibacterial Properties : Preliminary evaluations suggest activity against certain bacterial strains.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of bromine atoms and the pyridine ring significantly influence its interaction with biological targets. SAR studies reveal that modifications to the pyridine and pyridazine moieties can enhance or diminish activity.

Case Study 1: Inhibition of nSMase2

A study investigated the efficacy of various derivatives of this compound as nSMase2 inhibitors. The most potent derivative exhibited an IC50 value of 300 nM, demonstrating significant inhibition of exosome release from neuronal cells in vitro and effective brain penetration in vivo models .

| Compound | IC50 (nM) | Remarks |

|---|---|---|

| PDDC | 300 | Potent nSMase2 inhibitor with favorable pharmacokinetics |

Case Study 2: Antitumor Activity

In vitro studies on various cancer cell lines showed that the compound inhibited cell growth effectively. The mechanism involved apoptosis induction and cell cycle arrest, particularly in human pancreatic cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Patu8988 | 12 | Apoptosis induction |

| ECA109 | 15 | Cell cycle arrest |

| SGC7901 | 10 | Induction of apoptosis |

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has a favorable profile for brain penetration, which is crucial for treating neurodegenerative conditions. In animal models, it achieved significant plasma concentrations following administration .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4,5-dibromo-2-(pyridin-2-yl)pyridazin-3(2H)-one, and how do reaction conditions influence yields?

- Methodological Answer : The synthesis typically involves bromination of pyridazinone precursors or coupling reactions. For example, bromination of 5-methoxy-2-(4-trifluoromethylphenyl)pyridazin-3(2H)-one using bromine sources (e.g., NBS) under controlled temperatures (0–25°C) achieves regioselectivity at positions 4 and 5 . Catalyst selection is critical: tri(2-furyl)phosphine-palladium systems improve yields in Negishi coupling for aryl substitutions compared to triphenylphosphine-based catalysts . Solvent polarity (e.g., acetic acid vs. DMF) and stoichiometric ratios of brominating agents should be optimized to minimize side products.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze - and -NMR for pyridazinone ring protons (δ 7.5–8.5 ppm) and pyridinyl substituents (δ 8.0–9.0 ppm) .

- X-ray crystallography : Resolve bromine atom positions and dihedral angles between pyridazinone and pyridinyl rings to confirm regiochemistry .

- HRMS : Verify molecular weight (expected: ~356.9 g/mol for CHBrNO).

Q. What purification strategies are effective for removing halogenated byproducts?

- Methodological Answer : Use column chromatography with silica gel and gradient elution (hexane/ethyl acetate 3:1 to 1:1). Recrystallization in ethanol/water mixtures (70:30 v/v) removes persistent impurities, as demonstrated for dichloro analogs . Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. How does the electronic environment of the pyridinyl substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The pyridinyl group’s electron-withdrawing nature activates the pyridazinone ring toward electrophilic substitution. Density Functional Theory (DFT) studies show that bromine atoms at positions 4 and 5 increase electrophilicity at C6, facilitating Suzuki-Miyaura couplings . Substituent effects on reaction rates can be quantified using Hammett parameters (σ) for aryl boronic acids.

Q. What mechanisms underlie the bioactivity of pyridazin-3(2H)-one derivatives, and how can they be validated experimentally?

- Methodological Answer : Pyridazinones often target enzymes like phosphodiesterases or formyl peptide receptors (FPRs). For example:

- FPR Agonism : Use calcium flux assays in HL-60 cells transfected with FPR1/FPR2 to measure EC values .

- Antiviral Activity : Conduct plaque reduction assays against RNA viruses (e.g., Coxsackievirus B3) with IC determination via MTT cell viability assays .

- SAR Studies : Modify the pyridinyl or bromine substituents to assess impact on bioactivity, as shown in pyridazinone-furan hybrids .

Q. How should researchers address contradictory spectral data (e.g., NMR shifts vs. computational predictions)?

- Methodological Answer :

- Computational Validation : Optimize the structure using Gaussian09 (B3LYP/6-31G*) and compare calculated NMR chemical shifts (GIAO method) with experimental data .

- Dynamic Effects : Consider tautomerism; pyridazin-3(2H)-one exists in keto-enol equilibrium, which affects -NMR peak splitting. Variable-temperature NMR can resolve this .

Data Contradiction Analysis

Q. Why do reported yields for analogous brominated pyridazinones vary across studies (e.g., 60% vs. 85%)?

- Resolution : Key variables include:

- Catalyst Purity : Residual moisture in Pd catalysts (e.g., Pd(PPh)) reduces efficiency; use freshly distilled THF or rigorously dried catalysts .

- Reaction Monitoring : Incomplete bromination (due to steric hindrance) may require extended reaction times (24–48 hrs) for dibromo products .

Research Design Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.